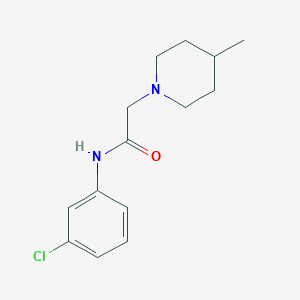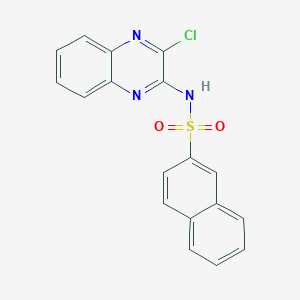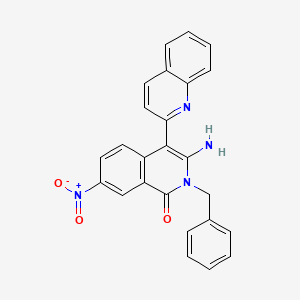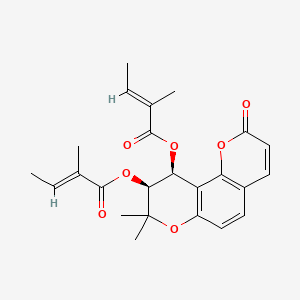![molecular formula C23H21N3O5 B1225236 N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Antiallergic Applications
Research into antiallergic agents led to the development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a series demonstrating significant antiallergic activity. One such compound showed potency 85 times greater than disodium cromoglycate, a known antiallergic agent (Honma et al., 1983).
Peroxisome Proliferator-Activated Receptor Gamma Agonists
A series of N-2-benzoylphenyl-L-tyrosine derivatives, including related compounds, have been explored as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds exhibit antidiabetic activity in rodent models, highlighting their therapeutic potential in metabolic disorders (Cobb et al., 1998).
Synthesis of Pharmacologically Interesting Derivatives
Synthesis of new 1H-1-pyrrolylcarboxamides, which include structurally related compounds, has been a topic of interest due to their potential pharmacological applications. These compounds have been synthesized and characterized, indicating their relevance in drug development (Bijev et al., 2003).
Nickel Complex Synthesis and Polymerization Catalysis
Pyridinecarboxamidato-Nickel(II) complexes, closely related to the specified compound, have been synthesized and characterized for their reactivity toward ethylene, demonstrating potential as ethylene polymerization catalysts (Lee et al., 2001).
Impurities in Antidiabetic Drugs
Research involving the identification and synthesis of impurities in antidiabetic drugs like Repaglinide has led to the discovery of compounds structurally similar to the specified chemical. This research is crucial for ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).
Endothelin Receptor Antagonism
Studies on endothelin receptor antagonists have utilized benzodioxole derivatives for developing potent antagonists like A-127722, which have significant binding affinities and potential therapeutic applications (Tasker et al., 1997).
Analysis of Imatinib Mesylate and Related Substances
Nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds similar to the queried chemical, has been a focus to optimize quality control measures in pharmaceuticals (Ye et al., 2012).
Propiedades
Nombre del producto |
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C23H21N3O5 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
N-[2-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl]-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-29-23-17(7-5-11-24-23)22(28)26-18-8-4-3-6-16(18)21(27)25-13-15-9-10-19-20(12-15)31-14-30-19/h3-12H,2,13-14H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
SZJTUBRODALIQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)


![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)

![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)

![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![1-(3-Chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1225176.png)
![4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid](/img/structure/B1225177.png)